6-bromo-2-methyl-6H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-methyl-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-6H-quinazolin-4-one typically involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then further reacted with p-amino acetophenone to obtain the desired quinazolinone derivative . Another method involves the reaction of 2-amino-4(3H)-quinazolinone with bromine in the presence of thiourea to yield this compound .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-methyl-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are important for the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, acetic anhydride, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of catalysts, such as palladium acetate, and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include substituted quinazolinone derivatives, which can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-bromo-2-methyl-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . The compound can also interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-4-hydroxyquinazoline: Similar in structure but with a hydroxyl group at the 4th position instead of a methyl group.
2-methyl-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.
6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: Contains a pyridyl group at the 2nd position instead of a methyl group.
Uniqueness
The presence of both a bromine atom at the 6th position and a methyl group at the 2nd position makes 6-bromo-2-methyl-6H-quinazolin-4-one unique among quinazolinone derivatives. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C9H7BrN2O |
---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
6-bromo-2-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3 |
InChI-Schlüssel |
DAYDOWHZLUWGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C2=CC(C=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.